Lotilibcin is derived from natural sources, specifically from certain bacterial genera known for producing antimicrobial peptides. Its classification as a cyclic lipopeptide places it among other notable compounds like daptomycin and polymyxin, which are also recognized for their antimicrobial activities.
The synthesis of Lotilibcin involves complex methodologies typical for macrocyclic peptides. The primary methods used include:
These processes are critical in achieving the desired purity and yield of Lotilibcin, which can be influenced by factors such as reaction temperature, time, and the specific reagents used.
Lotilibcin's molecular structure is characterized by its complex arrangement of amino acids and lipid chains. It consists of 12 amino acids forming a macrocyclic structure with β-hydroxy fatty acid chains attached.
The three-dimensional conformation of Lotilibcin is essential for its biological activity, allowing it to effectively integrate into bacterial membranes and disrupt their integrity.
Lotilibcin undergoes several chemical reactions that contribute to its antibacterial efficacy:
These reactions underline the compound's potential as a therapeutic agent against resistant bacterial strains.
The mechanism of action of Lotilibcin primarily involves targeting bacterial membranes.
Studies indicate that Lotilibcin's ability to disrupt membrane integrity is crucial for its antibacterial activity against resistant strains.
Lotilibcin possesses several notable physical and chemical properties:
These properties make Lotilibcin a subject of interest for further research into its potential applications in medicine.
Lotilibcin has several scientific applications across various fields:
Research continues to explore these applications, highlighting Lotilibcin's relevance in combating antibiotic resistance and enhancing our understanding of antimicrobial peptides.
Lotilibcin (WAP-8294A2) belongs to the cyclic lipodepsipeptide class of antibiotics, biosynthesized through a sophisticated NRPS pathway in Lysobacter enzymogenes. This pathway employs two giant multi-modular NRPS enzymes—WAPS1 (∼1.8 MDa) and WAPS2 (∼1.5 MDa)—that function as molecular assembly lines [1] [10]. Each NRPS module activates, loads, and condenses specific amino acid substrates, with the final product featuring a 12-amino-acid cyclic peptide core linked to a β-hydroxy decanoic acid side chain [1]. The catalytic domains include:
Table 1: Core NRPS Modules and Domain Organization in Lotilibcin Biosynthesis
NRPS Enzyme | Module | Domains | Amino Acid Incorporated |
---|---|---|---|
WAPS1 | 1 | C-A-PCP-E | D-allo-Threonine |
2 | C-A-PCP | Aspartate | |
3 | C-A-PCP | Glycine | |
WAPS2 | 4 | C-A-PCP-E | D-Valine |
5 | C-A-PCP | Asparagine | |
6 | TE | Macrocyclization release |
Fatty acid incorporation occurs via a dedicated starter C domain that loads β-hydroxy fatty acids prior to peptide assembly [1]. This domain architecture enables the incorporation of diverse amino acids, contributing to structural heterogeneity within the WAP-8294A family (e.g., WAP-8294A1, A2, A4) [4].
The wap biosynthetic gene cluster spans ∼65 kb in L. enzymogenes OH11 and comprises 15 co-regulated genes organized into discrete functional units [1] [10]:
Table 2: Genetic Organization of the Lotilibcin (WAP-8294A) Biosynthetic Cluster
Gene | Putative Function | Domain Architecture |
---|---|---|
orf1 | NRPS (WAPS1) | C-A-PCP-E-C-A-PCP-C-A-PCP |
orf2 | Hybrid NRPS-PKS | KS-AT-PCP-C-A-PCP |
orf3 | Thioesterase | TE |
orf4 | NRPS (WAPS2) | C-A-PCP-E-C-A-PCP-C-A-PCP-TE |
orf5 | β-Hydroxyacyl-ACP dehydratase | FA biosynthesis domain |
orf6 | ABC transporter ATP-binding protein | Transmembrane domains |
orf7 | Major facilitator superfamily (MFS) efflux | Drug/H+ antiporter |
orf9 | Membrane fusion protein | Lipoprotein anchoring domain |
orf10 | Resistance-associated protein | Unknown function |
The core operon (orf1–orf5) is transcribed from a single promoter located upstream of orf5, ensuring coordinated expression [1]. Self-protection genes mitigate autotoxicity by expelling Lotilibcin from the producer cell, leveraging the intrinsic low permeability of Gram-negative outer membranes [1] [4].
Lotilibcin biosynthesis is tightly regulated at transcriptional and post-translational levels:
Table 3: Genetic Engineering Strategies to Enhance Lotilibcin Yield
Strategy | Target Genes | Transcription Fold-Change | Yield Improvement (vs. Wild Type) |
---|---|---|---|
dCas9-ω fusion + spacer-3 | orf1–orf5 | 5–48× | WAP-8294A2: 4× |
Refactored self-protection operon | orf6,7,9,10 | 20–60× | WAP-8294A2: 6× (intracellular) |
Combined engineering | Both operons | >50× | WAP-8294A2: 9× (extracellular) |
The wap cluster exhibits deep evolutionary conservation across Lysobacter spp. but displays genus-specific adaptations:
Table 4: Evolutionary Conservation of WAP-8294A-like Biosynthetic Gene Clusters
Bacterial Genus | NRPS Homology (%) | Cluster Presence | Key Modifications |
---|---|---|---|
Lysobacter enzymogenes | 100 (reference) | Full cluster | β-Hydroxy decanoic acid chain |
L. antibioticus | 88 | Partial | Missing orf3 (thioesterase) |
L. capsici | 91 | Full cluster | Altered A-domain specificity |
Pseudomonas sp. 11K1 | 68 | Absent | Braspeptin (tolaasin-like) cluster |
Brevibacterium spp. | <40 | Absent | Phenazine/non-ribosomal peptides |
The wap cluster’s genomic islands are enriched in mobile genetic elements (transposases, insertion sequences), facilitating recombination and diversification [4] [8]. This modular evolution enables structural innovations—e.g., L. capsici AZ78 incorporates valine instead of threonine at position 4, altering bioactivity [10].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2